REACTION_SMILES
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[CH3:13][OH:14].[NH2:2][c:3]1[n:4][c:5]([Cl:12])[cH:6][cH:7][c:8]1[N+:9](=[O:10])[O-:11].[Na:1]>>[NH2:2][c:3]1[n:4][c:5]([O:14][CH3:13])[cH:6][cH:7][c:8]1[N+:9](=[O:10])[O-:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc(Cl)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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COc1ccc([N+](=O)[O-])c(N)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |